molecular formula C21H18BrN3OS B2994426 2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034567-87-6

2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2994426
CAS RN: 2034567-87-6
M. Wt: 440.36
InChI Key: GJKSYVCNIAPJPC-UHFFFAOYSA-N
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Description

2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrrolopyrimidine class of molecules and has shown promising results in various studies.

Scientific Research Applications

Antiviral Properties

Studies have shown that derivatives of pyrimidin-4(3H)-one exhibit virus-inhibiting properties, particularly against type 1 human immunodeficiency virus (HIV-1). For instance, Novikov et al. (2004) synthesized derivatives with clearly defined antiviral activities, demonstrating potential therapeutic applications in treating HIV-1 infections (Novikov, Ozerov, Sim, & Buckheit, 2004).

Anticancer Activity

Several studies have indicated the anti-proliferative effects of pyrimidin-4(3H)-one derivatives on cancer cell lines. Harsha et al. (2018) reported the synthesis of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives, which showed cytotoxic activity against HCT-116 and A-549 cell lines. This suggests their potential use in cancer treatment (Harsha, Swaroop, Roopashree, Jagadish, & Rangappa, 2018).

Antimicrobial Effects

Compounds related to pyrimidin-4(3H)-one have been evaluated for their antimicrobial activities. Al-Haiza et al. (2003) explored derivatives with antimicrobial potential, highlighting the possibility of using these compounds as antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).

Additional Biological Activities

Further research on derivatives of pyrimidin-4(3H)-one has revealed a variety of biological activities. For example, Ashalatha et al. (2007) synthesized derivatives that exhibited anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha, Narayana, Raj, & Kumari, 2007). Additionally, Urgun et al. (2000) synthesized thiazolo[4,5-d]pyrimidine derivatives, showing potential as antimicrobial agents (Urgun, Balkan, & Özalp, 2000).

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3OS/c1-2-25-20(26)19-18(17(12-23-19)15-8-4-3-5-9-15)24-21(25)27-13-14-7-6-10-16(22)11-14/h3-12,23H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKSYVCNIAPJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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